L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Description
L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 273399-94-3) is a derivative of L-alanine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the β-amino position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and base-labile cleavage properties. The compound has a molecular formula of C₂₄H₂₂N₂O₆S, a molecular weight of 466.508 g/mol, and a stereochemical configuration defined by one stereocenter . Its purity is typically ≥95%, as noted in synthesis protocols . This derivative is utilized to introduce β-amino alanine residues into peptides, enabling structural diversity and functional modifications in drug discovery and biochemical studies.
Properties
IUPAC Name |
(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVCGIEHSZCNU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473883 | |
| Record name | 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158860-18-5 | |
| Record name | 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of L-Alanine with Fluorenylformic Acid Chloride
A common and classical method for preparing L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves the following steps:
- Step 1: Synthesis of fluorenylformic acid chloride (Fmoc-Cl) as the reactive Fmoc donor.
- Step 2: Reaction of L-alanine with fluorenylformic acid chloride in the presence of a base such as sodium carbonate to neutralize the generated hydrochloric acid.
- Step 3: Isolation of the product as a crystalline powder, often obtained as a monohydrate form.
This method typically produces L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrate with good yield and purity. The product is a white crystalline powder with a melting point of 155-158°C and is insoluble in water, requiring storage at low temperatures (2-8°C) to maintain stability.
| Parameter | Details |
|---|---|
| Reactants | L-Alanine, Fluorenylformic acid chloride |
| Base | Sodium carbonate |
| Product Form | Monohydrate crystalline powder |
| Melting Point | 155-158°C |
| Solubility | Insoluble in water |
| Storage Condition | 2-8°C |
| Molecular Formula | C18H17NO4·H2O |
| Molecular Weight | 329.36 g/mol (hydrate) |
Use of Fmoc Chloride (Fmoc-Cl) in Amino Acid Protection
An alternative and widely adopted method involves the direct use of commercially available Fmoc chloride reagent:
- L-Alanine is dissolved in an aqueous or mixed solvent system.
- The pH is maintained mildly basic (usually with sodium carbonate or sodium bicarbonate).
- Fmoc-Cl is added dropwise to the solution, allowing the amino group of L-alanine to be selectively protected by the Fmoc group.
- The reaction mixture is stirred under controlled temperature conditions to maximize yield.
- The product is then extracted, purified, and crystallized.
This approach is supported by extensive literature on Fmoc amino acid chlorides synthesis and their application in peptide synthesis, highlighting the efficiency and rapidity of this method.
Solid-Phase Peptide Synthesis (SPPS) Context
While the above methods focus on the synthesis of the protected amino acid itself, the Fmoc-protected L-alanine is predominantly used in solid-phase peptide synthesis. The stability of the Fmoc group under basic conditions and its facile removal under mild acidic conditions make it ideal for iterative peptide chain elongation.
Related Derivatives and Modifications
Other derivatives such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine have been synthesized by introducing additional functional groups at the 3-position of the alanine backbone. These syntheses also start from Fmoc-protected L-alanine and involve further chemical modifications, demonstrating the versatility of the Fmoc-protected amino acid as a synthetic intermediate.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reaction with Fluorenylformic Acid Chloride | L-Alanine, Fmoc acid chloride, sodium carbonate | Mildly basic, room temperature | High purity, crystalline product | Requires synthesis of acid chloride |
| Direct Fmoc-Cl Protection | L-Alanine, Fmoc-Cl, sodium carbonate | Mildly basic, controlled temp | Commercial reagents, rapid reaction | Sensitive to moisture, requires careful pH control |
| Derivatization of Fmoc-L-Alanine | Fmoc-L-Alanine, modifying agents | Varies depending on derivative | Enables functional diversity | Multi-step synthesis, purification complexity |
Research Findings and Characterization
- Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard analytical method to confirm the purity of the synthesized Fmoc-L-alanine, with research-grade compounds requiring ≥98% purity.
- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to verify the chemical structure and molecular weight.
- Stability: The Fmoc-protected amino acid is stable under refrigerated conditions (2-8°C) and should be stored away from moisture to prevent hydrolysis.
Chemical Reactions Analysis
Fmoc Protection and Deprotection
The Fmoc group is introduced via reaction with Fmoc-chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or N,N-diisopropylethylamine [DIPEA]), forming a stable carbamate bond with the α-amino group of L-alanine. Deprotection occurs under mild basic conditions (e.g., 20% piperidine in dimethylformamide [DMF]), cleaving the Fmoc group via β-elimination.
Key Reaction Conditions:
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Fmoc-Cl, DIPEA/DMF, 0–25°C | Fmoc-alanine derivative |
| Deprotection | 20% piperidine/DMF, 10–30 min | Free amine for further coupling |
Peptide Coupling Reactions
The compound participates in solid-phase peptide synthesis (SPPS) as a building block. Activation of its carboxylic acid group with coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-hydroxybenzotriazole (HOBt) facilitates amide bond formation with incoming amino acids.
Coupling Efficiency Data:
| Coupling Agent | Base | Solvent | Reaction Time | Yield* |
|---|---|---|---|---|
| HBTU | DIPEA | DMF | 1–2 hours | >95% |
| HOBt/DIC | DIPEA | DCM | 2–4 hours | 90–92% |
*Yields estimated from analogous reactions in cited studies.
Stability and Side Reactions
The Fmoc group demonstrates stability under acidic conditions (e.g., trifluoroacetic acid [TFA] in cleavage cocktails) but is susceptible to nucleophilic attack by primary amines at elevated temperatures. Side reactions, such as diketopiperazine formation, are minimized due to steric hindrance from the Fmoc group.
Stability Profile:
| Condition | Stability | Observations |
|---|---|---|
| Acidic (TFA) | High | No cleavage during resin cleavage |
| Basic (piperidine) | Low | Rapid deprotection |
| Thermal (>40°C) | Moderate | Risk of Fmoc degradation |
Comparative Reactivity with Analogues
The reactivity of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- differs from structurally similar Fmoc-protected amino acids:
Scientific Research Applications
Peptide Synthesis
Fmoc-L-alanine is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild conditions, enabling the sequential addition of amino acids.
Case Study: Synthesis of Bioactive Peptides
In a study published in the Journal of Organic Chemistry, researchers utilized Fmoc-L-alanine to synthesize bioactive peptides that exhibited significant antimicrobial properties. The use of Fmoc protection facilitated the synthesis of complex peptide structures with high yield and purity, demonstrating its effectiveness in producing pharmaceutical candidates .
Pharmaceutical Development
The pharmaceutical industry employs Fmoc-L-alanine in the development of various drugs, particularly those targeting neurodegenerative diseases and cancer. The compound's ability to form stable peptide bonds makes it an invaluable building block in drug design.
Data Table: Applications in Drug Development
| Drug Target | Application | Reference |
|---|---|---|
| Neurodegenerative Diseases | Peptide-based therapeutics | ACS Publications |
| Cancer | Targeted peptide drugs | Journal of Medicinal Chemistry |
Bioconjugation Techniques
Fmoc-L-alanine is also utilized in bioconjugation techniques, where it can be linked to various biomolecules such as antibodies or enzymes. This process enhances the specificity and efficacy of therapeutic agents.
Case Study: Antibody Drug Conjugates
Research has shown that conjugating Fmoc-L-alanine derivatives to monoclonal antibodies can improve drug delivery systems by enhancing binding affinity to specific antigens. This approach has been explored for developing targeted therapies for cancer treatment .
Research and Diagnostic Applications
In biochemical research, Fmoc-L-alanine is used as a standard reference compound for various analytical techniques, including chromatography and mass spectrometry. Its well-characterized nature allows for accurate calibration and validation of experimental methods.
Data Table: Research Applications
Mechanism of Action
The primary mechanism of action of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine from unwanted reactions during the synthesis process. This protection is crucial for the stepwise assembly of peptides, ensuring that only the desired peptide bonds are formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
Fmoc-Protected Amino Acids with Aromatic Substituents
- 3-[(2,4-Dinitrophenyl)amino]-N-Fmoc-L-alanine (CAS 140430-54-2): This derivative incorporates a 2,4-dinitrophenyl (DNP) group, which is electron-withdrawing, enhancing stability but reducing nucleophilicity. The SMILES structure highlights the nitro groups at the phenyl ring, increasing molecular polarity compared to the parent compound .
- N-Fmoc-3-(o-tolyl)-L-alanine (CAS 211637-75-1):
Substitution with a methylphenyl group introduces steric hindrance and hydrophobicity, impacting peptide folding and solubility. Molecular weight: 401.45 g/mol . - N-Fmoc-3,5-difluoro-D-phenylalanine (CAS 205526-24-5):
Fluorine atoms at the meta positions enhance metabolic stability and alter electronic properties. The D-configuration distinguishes it from the L-alanine derivative .
Fmoc-Protected β-Amino Acids with Heteroatoms
- Purity: 95% .
- Fmoc-Sec(Trt)-OH (CAS 1639843-37-0): A selenocysteine derivative with a trityl (Trt)-protected seleno group, enabling selenoprotein synthesis. Molecular formula: C₃₈H₃₁NO₄Se .
D- vs. L-Stereoisomers
- N-Dde-D-Dap(Fmoc)-OH (CAS 1263046-87-2):
The D-configuration alters peptide backbone conformation and protease resistance. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group provides orthogonal protection .
Yield and Purity
- Chromatographic Behavior: Retention times vary with substituent polarity. For example, 2-cyanophenylalanine (12.3 min) elutes faster than 4-iodophenylalanine (14.7 min) due to reduced hydrophobicity .
Protecting Group Orthogonality
Physicochemical Properties
- LogP Trends: Electron-withdrawing groups (e.g., nitro, cyano) reduce LogP, while aromatic/hydrophobic substituents (e.g., methylphenyl) increase it.
Biological Activity
L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (Fmoc-Ala-OH), is a derivative of the amino acid alanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and has been studied for its biological activity, particularly in the context of drug development and protein engineering.
- Molecular Formula : C₁₈H₁₇N₁O₄
- Molecular Weight : 311.34 g/mol
- CAS Number : 35661-39-3
- Solubility : Soluble in water, which facilitates its use in various biological assays and synthesis processes .
The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the selective protection of amino groups during the coupling of amino acids. Upon treatment with a base, the Fmoc group is removed, enabling the formation of peptide bonds. This mechanism is crucial for synthesizing complex peptides that can exhibit various biological activities.
Antitumor Activity
Recent studies have highlighted the potential of Fmoc-Ala-OH in developing antibody-drug conjugates (ADCs). These ADCs utilize L-alanine derivatives to enhance stability and efficacy against tumors. Research indicates that ADCs incorporating alanine-based linkers demonstrate potent anti-tumor activity with minimal toxicity. For instance, a study showed that valine-alanine based ADCs exhibited significant cytotoxic effects on cancer cell lines while maintaining low blood toxicity .
Enzymatic Stability
The stability of Fmoc-Ala-OH under enzymatic conditions has been investigated, particularly its susceptibility to proteolytic enzymes like cathepsin B. The cleavage kinetics of alanine-based peptides suggest that modifications can enhance resistance to enzymatic degradation, thereby prolonging their therapeutic effects in vivo .
Case Studies
-
Antibody-Drug Conjugates :
- In a study focusing on valine-alanine based ADCs, researchers found that these conjugates maintained structural integrity and demonstrated effective drug release profiles when exposed to cathepsin B. The results indicated that the incorporation of alanine improved the pharmacokinetic properties of the ADCs, leading to enhanced tumor targeting and reduced off-target effects .
-
Peptide Synthesis :
- Another investigation into the synthesis of cyclic peptides revealed that incorporating Fmoc-Ala-OH resulted in improved biological activity compared to linear peptides. The cyclic structure conferred greater stability and bioactivity, suggesting that alanine derivatives can be pivotal in designing more effective peptide therapeutics .
Comparative Analysis of Biological Activity
| Compound Type | Activity Level | Stability | Toxicity |
|---|---|---|---|
| Fmoc-Alanine ADC | High | Moderate | Low |
| Linear Peptides | Moderate | Low | Variable |
| Cyclic Peptides | High | High | Low |
Q & A
Q. What are the standard synthetic routes for preparing L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-?
The compound is synthesized via Fmoc protection of the amino group on L-alanine. A typical protocol involves:
- Step 1 : Activation of Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF or dichloromethane.
- Step 2 : Reaction with L-alanine under basic conditions (e.g., sodium bicarbonate or N-methylmorpholine) to selectively protect the amine .
- Step 3 : Purification via flash chromatography or recrystallization. Analytical validation (HPLC, NMR) confirms >95% purity .
Q. Why is the Fmoc group preferred over other protecting groups in peptide synthesis involving this compound?
The Fmoc group offers:
- Orthogonality : Stable under acidic conditions but cleaved by bases (e.g., piperidine), enabling compatibility with acid-labile side-chain protections.
- UV Detectability : Absorbs at 301 nm, facilitating real-time monitoring during synthesis .
- Mild Deprotection : Avoids harsh acids (unlike Boc groups), preserving sensitive functional groups .
Q. Which analytical techniques are critical for characterizing L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 301 nm) assess purity.
- NMR : ¹H and ¹³C spectra confirm regioselective Fmoc attachment (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 311.33 for Fmoc-β-alanine analogs) .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Activation Reagents : Use HBTU/HOBt or COMU for efficient amide bond formation.
- Solvent Choice : Anhydrous DMF or NMP minimizes racemization.
- Coupling Time/Temp : Microwave-assisted synthesis (50°C, 10–15 min) improves yields by 20% compared to traditional methods .
- Monitoring : Kaiser test or FT-IR spectroscopy detects unreacted amines .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Dynamic Effects : Conformational flexibility or solvent interactions (e.g., DMSO-induced shifts) may explain discrepancies.
- Impurity Analysis : LC-MS identifies byproducts like di-Fmoc adducts or hydrolyzed derivatives.
- X-ray Crystallography : Resolves ambiguity by providing definitive stereochemical data (e.g., Hirshfeld surface analysis for packing interactions) .
Q. What role does this compound play in designing supramolecular hydrogels or biomaterials?
The Fmoc group enables:
-
Self-Assembly : Hydrophobic fluorenyl moieties drive π-π stacking, forming nanofibers or gels in aqueous buffers.
-
Biofunctionalization : Incorporation into peptides enhances mechanical stability or bioactivity (e.g., drug delivery scaffolds) .
-
Table : Key interactions in Fmoc-amino acid crystals:
Interaction Type Contribution (%) Example Synthon H···H 45–55 C-H···O C···H/H···C 20–30 Fluorenyl π-stacking O···H/H···O 10–15 Carboxylic acid dimers
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Thermal Stability : Decomposes above 150°C; store at 2–8°C under argon.
- Light Sensitivity : Fluorenyl groups degrade under UV; use amber vials.
- Acid/Base Sensitivity : Stable in pH 4–8; avoid prolonged exposure to amines (e.g., piperidine) outside synthesis steps .
Q. What strategies mitigate racemization during peptide elongation with this derivative?
- Low Temperatures : Perform couplings at 0–4°C.
- Additives : HOBt or Oxyma suppress base-induced racemization.
- Stepwise Monitoring : Circular dichroism (CD) or Marfey’s assay quantifies enantiomeric purity .
Methodological Considerations
- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Synthetic Scalability : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
